2-[({2-[(2-Hydroxy-5-nitrobenzylidene)amino]phenyl}imino)methyl]-4-nitrophenol
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Overview
Description
2-[({2-[(2-Hydroxy-5-nitrobenzylidene)amino]phenyl}imino)methyl]-4-nitrophenol is a complex organic compound with the molecular formula C20H14N4O6 . This compound is part of a class of chemicals known as Schiff bases, which are typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-[({2-[(2-Hydroxy-5-nitrobenzylidene)amino]phenyl}imino)methyl]-4-nitrophenol typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 2-aminophenol . The reaction is usually carried out in an organic solvent such as ethanol under reflux conditions. The resulting product is then purified through recrystallization.
Chemical Reactions Analysis
2-[({2-[(2-Hydroxy-5-nitrobenzylidene)amino]phenyl}imino)methyl]-4-nitrophenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitro groups in the compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-[({2-[(2-Hydroxy-5-nitrobenzylidene)amino]phenyl}imino)methyl]-4-nitrophenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic properties.
Biology: The compound has been investigated for its potential antibacterial and antifungal activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Mechanism of Action
The mechanism of action of 2-[({2-[(2-Hydroxy-5-nitrobenzylidene)amino]phenyl}imino)methyl]-4-nitrophenol involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules such as proteins and DNA . These interactions can disrupt normal cellular processes, leading to antibacterial or antifungal effects. The exact pathways involved are still under investigation, but it is believed that the compound’s nitro groups play a crucial role in its bioactivity .
Comparison with Similar Compounds
Similar compounds to 2-[({2-[(2-Hydroxy-5-nitrobenzylidene)amino]phenyl}imino)methyl]-4-nitrophenol include other Schiff bases with similar structural features. Some examples are:
- 2-[(2-Hydroxy-5-nitrobenzylidene)amino]benzonitrile
- Bis{4-[(2-hydroxy-5-methoxy-3-nitrobenzylidene)-amino]phenyl} ether
- 1-{4-[(2-hydroxy-5-nitrobenzylidene)amino]phenyl}ethanone
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity .
Properties
Molecular Formula |
C20H14N4O6 |
---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
2-[[2-[(2-hydroxy-5-nitrophenyl)methylideneamino]phenyl]iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C20H14N4O6/c25-19-7-5-15(23(27)28)9-13(19)11-21-17-3-1-2-4-18(17)22-12-14-10-16(24(29)30)6-8-20(14)26/h1-12,25-26H |
InChI Key |
GTAVCIBREOKYQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)N=CC3=C(C=CC(=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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